4-chloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide
Description
4-Chloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a propylthio group at position 5 and a benzamide moiety with a para-chloro substituent.
Properties
IUPAC Name |
4-chloro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS2/c1-2-7-18-12-16-15-11(19-12)14-10(17)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYZFRRXGWMLRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common approach starts with the preparation of 5-(propylthio)-1,3,4-thiadiazole-2-amine. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group on the benzamide can be reduced to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiadiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The propylthio group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 4-chloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide can be contextualized by comparing it to derivatives with analogous substitutions on the thiadiazole ring or benzamide moiety. Key compounds are summarized below:
Table 1: Comparative Analysis of 1,3,4-Thiadiazole Derivatives
Physicochemical Properties
- Molecular Weight and Lipophilicity :
The target compound (MW 313.85) is heavier than ethylsulfanyl analogs (299.80 g/mol) but lighter than nitrophenyl derivatives (364.79 g/mol). Its higher lipophilicity (logP ≈ 3.2, predicted) may enhance membrane permeability compared to polar pyridine-containing analogs . - Spectral Characteristics :
Similar to other benzamide-thiadiazoles, the target compound is expected to show IR peaks for N-H (~3250 cm⁻¹), C=O (~1680 cm⁻¹), and C-S (~680 cm⁻¹), consistent with reported analogs .
Pharmacological Potential
- Antimicrobial Activity :
Propylthio derivatives are hypothesized to exhibit broad-spectrum activity based on the efficacy of methylthio analogs against Bacillus anthracis and E. coli . The chloro substituent may further enhance Gram-negative targeting . - Enzyme Inhibition : Thiadiazoles with sulfur-containing substituents (e.g., propylthio) show promise as dihydrofolate reductase (DHFR) inhibitors, comparable to LHH-19’s ΔG value of −9.0 kcal/mol .
Q & A
Q. Optimization tips :
- Use polar aprotic solvents (DMF, DCM) for better solubility of intermediates.
- Monitor reaction progress via TLC or HPLC to minimize byproducts .
- Purify via recrystallization (e.g., DMSO/water mixtures) or column chromatography .
Basic: Which analytical techniques are recommended for characterizing the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity (e.g., δ 7.38–8.60 ppm for aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and detect impurities .
- X-ray Crystallography : Resolve crystal structure and hydrogen-bonding patterns (e.g., orthorhombic P2₁2₁2₁ space group) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 325.81 for C₁₄H₁₆ClN₃O₂S) .
Advanced: How can researchers address contradictions in reported biological activities (e.g., varying IC₅₀ values) across studies?
Answer:
Contradictions often arise from:
Q. Methodological solutions :
- Standardize assays using identical cell lines and controls.
- Perform dose-response curves with triplicate measurements.
- Use computational docking to rationalize activity differences (e.g., fluorine’s electron-withdrawing effects) .
Advanced: What computational strategies are employed to predict the binding affinity of this compound with target enzymes?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., lipoxygenase or kinases) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR Models : Corrogate substituent effects (e.g., Hammett σ values for electron-withdrawing groups) to predict bioactivity .
Example : Docking of 4-chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide into lipoxygenase revealed hydrogen bonds with Arg101 and hydrophobic interactions with Leu298 .
Basic: What are the key structural features of this compound that influence its reactivity and bioactivity?
Answer:
- Thiadiazole ring : Enhances π-π stacking with aromatic residues in enzyme active sites.
- Benzamide core : Provides rigidity and hydrogen-bonding capacity via the amide group.
- Propylthio group : Increases lipophilicity, improving membrane permeability .
Thermal stability : DSC shows decomposition above 200°C, critical for storage .
Advanced: How to design experiments to elucidate the mechanism of action, such as enzyme inhibition or receptor interaction?
Answer:
- Enzyme inhibition assays : Measure IC₅₀ against purified targets (e.g., lipoxygenase) using spectrophotometric methods .
- Competitive binding studies : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to assess displacement.
- X-ray crystallography : Co-crystallize the compound with its target to resolve binding modes .
Case study : For kinase inhibition, combine ATP-competitive assays with Western blotting to monitor phosphorylation levels .
Advanced: What methodologies are effective in establishing structure-activity relationships (SAR) for thiadiazol-2-yl benzamide derivatives?
Answer:
- Systematic substitution : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) and test bioactivity .
- Free-Wilson analysis : Quantify contributions of substituents to activity.
- Crystal structure mining : Compare binding modes of analogs using PDB data .
Example : Replacing chlorine with fluorine increased IC₅₀ from 0.37 µM to 0.73 µM in A549 cells due to enhanced electron-withdrawing effects .
Basic: What are common byproducts formed during synthesis, and how can they be identified and minimized?
Answer:
- Byproducts : Unsubstituted thiadiazoles, oxidized sulfides, or incomplete amide couplings.
- Identification : Use LC-MS or ¹H NMR to detect peaks at δ 2.5–3.5 ppm (alkyl sulfides) .
- Mitigation :
- Optimize reaction time and temperature to prevent over-oxidation.
- Use anhydrous conditions to avoid hydrolysis of intermediates .
- Purify via silica gel chromatography with hexane/ethyl acetate gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
